3-methyl-4-(2-methylphenyl)-2-phenyl-4H-chromene
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Overview
Description
3-methyl-4-(2-methylphenyl)-2-phenyl-4H-chromene is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often found in various natural products and synthetic compounds. This particular compound is characterized by its unique structure, which includes a chromene core substituted with methyl and phenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4-(2-methylphenyl)-2-phenyl-4H-chromene typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reagents is optimized to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
3-methyl-4-(2-methylphenyl)-2-phenyl-4H-chromene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
3-methyl-4-(2-methylphenyl)-2-phenyl-4H-chromene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-methyl-4-(2-methylphenyl)-2-phenyl-4H-chromene involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-4-phenyl-4H-chromene
- 2-phenyl-4H-chromene
- 4-(2-methylphenyl)-4H-chromene
Uniqueness
3-methyl-4-(2-methylphenyl)-2-phenyl-4H-chromene is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties or industrial applications .
Properties
Molecular Formula |
C23H20O |
---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
3-methyl-4-(2-methylphenyl)-2-phenyl-4H-chromene |
InChI |
InChI=1S/C23H20O/c1-16-10-6-7-13-19(16)22-17(2)23(18-11-4-3-5-12-18)24-21-15-9-8-14-20(21)22/h3-15,22H,1-2H3 |
InChI Key |
JOUAKHKTHLRUHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2C(=C(OC3=CC=CC=C23)C4=CC=CC=C4)C |
Origin of Product |
United States |
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